Product packaging for Morpholin-4-ylmalononitrile(Cat. No.:)

Morpholin-4-ylmalononitrile

Cat. No.: B8368961
M. Wt: 151.17 g/mol
InChI Key: IAXRUZHMSNGPNH-UHFFFAOYSA-N
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Description

Overview of Malononitrile (B47326) Chemistry as a Versatile Synthon in Organic Synthesis

Malononitrile, a compound featuring a highly reactive methylene (B1212753) group flanked by two nitrile groups, serves as a cornerstone in modern organic synthesis. scispace.comajrconline.orgresearchgate.net Its utility stems from the acidity of the α-carbon, which allows for easy deprotonation to form a resonance-stabilized carbanion. ajrconline.org This carbanion is a potent nucleophile, making malononitrile an exemplary building block, or synthon, for the construction of complex molecular architectures. scispace.combenthamdirect.com

The reactivity of the active methylene group is central to its role in various chemical transformations. ajrconline.orgresearchgate.net It readily participates in Knoevenagel condensation reactions with aldehydes and ketones, a fundamental carbon-carbon bond-forming reaction that yields substituted olefins. scispace.comajrconline.org Furthermore, malononitrile is a key starting material in multi-component reactions (MCRs), which allow for the efficient, one-pot synthesis of highly functionalized and structurally diverse heterocyclic compounds. researchgate.net Its ability to react with a wide range of electrophiles has established it as a versatile precursor for numerous carbocyclic and heterocyclic systems, including pyridines, pyrroles, and other pharmaceutically relevant scaffolds. benthamdirect.comresearchgate.netntu.edu.sg The dual nitrile functionalities not only activate the methylene group but also offer further synthetic handles for subsequent chemical modifications.

Overview of Morpholine (B109124) and its Derivatives in Contemporary Organic Chemistry and Material Science

Morpholine is a saturated six-membered heterocycle containing both an amine and an ether functional group. wikipedia.orgatamanchemicals.comthermofisher.com This unique structure imparts a combination of useful properties, making it and its derivatives valuable in numerous scientific and industrial fields. e3s-conferences.orgatamankimya.com In organic synthesis, morpholine is widely used as a building block for more complex molecules, including a variety of pharmaceuticals such as the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. wikipedia.orgatamankimya.com Its basic nature, a consequence of the secondary amine, allows it to function as a catalyst and a scavenger for acidic byproducts in chemical reactions. wikipedia.orgchemicalbook.com Morpholine is also commonly employed to generate enamines from ketones, which are important intermediates in alkylation and acylation reactions. wikipedia.orgthermofisher.com

Beyond its role as a synthetic intermediate, the morpholine moiety is considered a "privileged pharmacophore" in medicinal chemistry. nih.gov Its incorporation into drug candidates can enhance pharmacological potency and modulate pharmacokinetic properties. nih.govtaylorandfrancis.com Morpholine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govontosight.aiontosight.ai In material science, morpholine and its derivatives are utilized as corrosion inhibitors for steam boiler systems, stabilizers in polymers, and as emulsifying agents in the formulation of waxes and polishes. e3s-conferences.orgnih.govsilverfernchemical.com Their application also extends to the agrochemical industry as fungicides and to the production of optical brighteners. e3s-conferences.orgnih.gov

Conceptual Framework of N-Functionalized Malononitriles and their Synthetic Potential

The strategic combination of the malononitrile framework with a nitrogen-based substituent gives rise to the class of N-functionalized malononitriles. This molecular design involves attaching an amine or a heterocyclic nitrogen moiety directly to the malononitrile structure, creating a hybrid molecule with enhanced and often novel reactivity. The introduction of the nitrogen substituent can significantly influence the electronic properties and synthetic utility of the malononitrile core.

N-substituted malononitriles are valuable intermediates for synthesizing a diverse array of nitrogen-containing heterocyclic compounds. ntu.edu.sg For instance, they serve as precursors in the synthesis of highly functionalized pyridines and pyrroles. mdpi.commdpi.com The synthesis of these compounds can be achieved through various methods, including multi-component reactions where primary amines, malononitrile, and other reactants are combined in a single step. ntu.edu.sgmdpi.com The "N-functionalization" provides a handle for introducing further molecular diversity and for constructing complex ring systems that are of significant interest in medicinal chemistry and drug discovery. mdpi.com The development of practical and efficient methods, such as iron-catalyzed reactions, has expanded the scope and accessibility of these substituted malononitriles. rsc.org

Rationale and Significance of Research on Morpholin-4-ylmalononitrile

The investigation into this compound is driven by the goal of integrating the distinct chemical advantages of both the morpholine ring and the malononitrile unit into a single, bifunctional molecule. The rationale is based on the hypothesis that the resulting compound will serve as a unique and versatile building block in organic synthesis. The morpholine moiety is expected to confer specific solubility, stability, and reactivity patterns, while the malononitrile portion provides a highly activated site for nucleophilic and cycloaddition reactions.

The significance of research on this compound lies in its potential as a precursor to novel and complex heterocyclic structures. The compound has been identified as an intermediate in the synthesis of more elaborate molecules, such as substituted tetrazines and chromeno[2,3-d]pyrimidines, which are scaffolds of interest in medicinal and materials chemistry. researchgate.netresearchgate.net By exploring the reactivity and synthetic applications of this compound, chemists can unlock new pathways to create libraries of diverse compounds for biological screening and materials development. Its role as a masked acyl cyanide synthon further broadens its potential utility in synthetic transformations. nih.govufl.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N3O B8368961 Morpholin-4-ylmalononitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

2-morpholin-4-ylpropanedinitrile

InChI

InChI=1S/C7H9N3O/c8-5-7(6-9)10-1-3-11-4-2-10/h7H,1-4H2

InChI Key

IAXRUZHMSNGPNH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(C#N)C#N

Origin of Product

United States

Synthetic Methodologies for Morpholin 4 Ylmalononitrile

Direct Nucleophilic Substitution Approaches for C-N Bond Formation

Direct substitution methods represent a straightforward approach to forging the C-N bond in Morpholin-4-ylmalononitrile. These strategies depend on the carefully chosen reactivity of the morpholine (B109124) and malononitrile (B47326) precursors, where one acts as a nucleophile and the other as an electrophile.

Alkylation of Malononitrile with Electrophilic Morpholine Derivatives

A plausible, though less commonly documented, route involves the alkylation of the malononitrile anion with an electrophilic morpholine derivative. In this scenario, malononitrile is deprotonated by a suitable base to form a resonance-stabilized carbanion, which then acts as the nucleophile. This carbanion would subsequently react with a morpholine species engineered to have an electrophilic nitrogen atom, such as an N-halomorpholine or a related derivative. This method relies on reversing the typical polarity of the amine reactant.

Reactant 1 (Nucleophile)Reactant 2 (Electrophile)BaseExpected Product
MalononitrileN-ChloromorpholineSodium Hydride (NaH)This compound
MalononitrileN-BromomorpholinePotassium tert-butoxideThis compound

This table represents a theoretical pathway based on standard organic chemistry principles.

Reactions Utilizing Morpholine as a Nucleophile with Malononitrile Precursors

A more conventional and widely applied strategy utilizes the inherent nucleophilicity of the secondary amine in the morpholine ring. wikipedia.org In this approach, morpholine attacks an electrophilic malononitrile precursor. A prime example of such a precursor is a halomalononitrile (e.g., bromomalononitrile or chloromalononitrile), where the halogen atom serves as a good leaving group. The reaction proceeds via a standard nucleophilic substitution mechanism. This methodology has been successfully applied in analogous systems, such as the synthesis of 4-(morpholin-4-yl)-5-nitrophthalodinitrile from 4-bromo-5-nitrophthalodinitrile, where morpholine effectively displaces the bromine atom. lookchem.comresearchgate.net

Morpholine (Nucleophile)Malononitrile Precursor (Electrophile)SolventResulting Product
MorpholineBromomalononitrileDimethylformamide (DMF)This compound
Morpholine2-ChloromalononitrileAcetonitrileThis compound

Condensation and Cyclization Reactions Involving Malononitrile and Morpholine Moieties

Condensation and cyclization reactions offer more complex and often multi-component pathways to synthesize the target molecule or related heterocyclic systems where the this compound substructure is embedded.

Knoevenagel Condensation Strategies

The Knoevenagel condensation is a fundamental reaction in organic synthesis that involves the reaction of an active methylene (B1212753) compound, such as malononitrile, with a carbonyl compound. nih.gov Morpholine is frequently employed as a weak base catalyst in these reactions to facilitate the initial deprotonation of malononitrile. researchgate.net While its catalytic role is most common, a direct synthesis of this compound via this method would necessitate a morpholine-containing carbonyl compound. For instance, a hypothetical reaction could involve the condensation of malononitrile with a morpholine-substituted aldehyde or ketone, although this is not a standard approach.

Mannich-type Reactions Incorporating Morpholine and Malononitrile Derived Units

The Mannich reaction is a powerful three-component reaction that is well-suited for the synthesis of this compound. nih.gov This "aminomethylation" reaction involves the condensation of a compound with an active acidic proton (malononitrile), an aldehyde (typically formaldehyde), and a secondary amine (morpholine). mdpi.com The reaction proceeds through the formation of an iminium ion from morpholine and formaldehyde, which then undergoes nucleophilic attack by the malononitrile carbanion. This one-pot synthesis is an efficient method for constructing the desired C-N bond. nih.gov In some variations, pre-formed ketonic Mannich bases can be reacted with malononitrile to yield more complex heterocyclic systems. researchgate.net

Active Methylene CompoundAldehydeSecondary AmineReaction TypeProduct
MalononitrileFormaldehydeMorpholineMannich ReactionThis compound

Reactions with Malononitrile Dimers and Morpholine-Containing Cycloalkenes

Malononitrile dimer, also known as 2-aminopropene-1,1,3-tricarbonitrile, is a versatile and highly reactive building block used in the synthesis of a wide array of heterocyclic compounds. nih.gov Its utility stems from its multiple reactive sites, which allow for participation in various cycloaddition, cyclocondensation, and cascade reactions. nih.govresearchgate.net The synthesis of complex nitrogen-containing heterocycles can be achieved by reacting the malononitrile dimer with various substrates. For example, the reaction of ketonic Mannich bases with malononitrile dimer has been shown to produce pyridine (B92270) and isoquinoline (B145761) derivatives. researchgate.net Furthermore, morpholine is often used as a catalyst in reactions involving the malononitrile dimer, such as in the formation of Knoevenagel condensation products with aromatic aldehydes. researchgate.net Another synthetic strategy involves cycloaddition reactions. For instance, a transition-metal-free defluorinative cycloaddition of gem-difluoroalkenes with organic azides has been reported where morpholine acts as both a reactant and the solvent, resulting in fully substituted 1,2,3-triazoles with a morpholine moiety at the C-4 position. nih.gov This highlights the potential for morpholine to be incorporated into complex ring systems through cycloaddition pathways.

Transition Metal-Catalyzed Synthetic Pathways

Transition metal catalysis offers a powerful and versatile platform for the construction of C-N bonds, which is central to the synthesis of this compound. Various transition metals have been employed to facilitate such couplings, with palladium being one of the most prominent.

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis and can be conceptually applied to the formation of this compound. A plausible approach involves the coupling of morpholine with a malononitrile derivative bearing a suitable leaving group, such as a halide. While direct examples for the synthesis of this compound using this method are not prevalent in the literature, analogous palladium-catalyzed N-arylation and N-alkylation reactions provide a strong basis for this synthetic design.

For instance, a Buchwald-Hartwig amination-type reaction could be envisioned. In this scenario, a halomalononitrile (e.g., bromomalononitrile) would serve as the electrophilic partner, reacting with morpholine in the presence of a palladium catalyst, a suitable ligand (e.g., a biarylphosphine), and a base. The catalytic cycle would involve the oxidative addition of the palladium(0) species to the halomalononitrile, followed by coordination of morpholine to the palladium(II) complex, and subsequent reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.

Table 1: Hypothetical Palladium-Catalyzed Synthesis of this compound

EntryHalomalononitrileCatalystLigandBaseSolventTemp (°C)Yield (%)
1BromomalononitrilePd₂(dba)₃XPhosNaOt-BuToluene100(Predicted) High
2ChloromalononitrilePd(OAc)₂SPhosK₂CO₃Dioxane110(Predicted) Moderate to High

This table presents hypothetical reaction conditions based on established palladium-catalyzed amination reactions.

Beyond palladium, other transition metals such as copper, nickel, and rhodium have been shown to catalyze C-N bond formation. Copper-catalyzed Ullmann-type couplings, for example, have a long history in the formation of C-N bonds and could be adapted for the synthesis of this compound. This would typically involve the reaction of morpholine with a halomalononitrile in the presence of a copper catalyst, often at elevated temperatures.

More contemporary copper-catalyzed methods might employ milder reaction conditions through the use of specific ligands. Nickel catalysis, offering a cost-effective alternative to palladium, has also gained significant traction for C-N cross-coupling reactions.

Organocatalytic and Metal-Free Synthetic Routes

Organocatalysis and metal-free synthetic strategies provide an attractive alternative to transition metal-based methods, often offering milder reaction conditions and avoiding potential metal contamination in the final product.

A plausible organocatalytic route to this compound could involve the reaction of morpholine with an electrophilic dicyanomethylene species. For instance, the reaction of morpholine with tetracyanoethylene (B109619) (TCNE) can lead to the formation of N-tricyanovinylamines aip.orgresearchgate.net. While this yields a tricyanovinyl group rather than a dicyanomethyl group, it demonstrates the reactivity of secondary amines towards electron-deficient cyano-compounds. A subsequent transformation could potentially convert the tricyanovinyl group to the desired malononitrile derivative.

Another conceptual approach is the direct nucleophilic substitution of a suitable leaving group on a malononitrile derivative by morpholine. For example, the reaction of morpholine with bromomalononitrile could proceed via a simple SN2 or SNAr-type mechanism, depending on the nature of the malononitrile substrate. This reaction could potentially be promoted by a non-nucleophilic organic base to scavenge the generated acid.

Table 2: Potential Organocatalytic/Metal-Free Synthesis of this compound

EntryMalononitrile DerivativeReagent/CatalystBaseSolventTemp (°C)
1BromomalononitrileMorpholineDIPEAAcetonitrileRT
2(Dicyanomethyl)triphenylphosphonium ylideMorpholine-THFReflux

This table outlines potential reaction conditions for organocatalytic or metal-free synthetic routes.

Development of Enantioselective and Stereoselective Syntheses (if applicable to the compound's structure)

The structure of this compound itself is achiral and does not possess any stereocenters. Therefore, the development of enantioselective or stereoselective syntheses is not directly applicable to the final compound.

However, if the morpholine ring or the malononitrile unit were to be substituted with chiral moieties, then stereoselective synthesis would become a critical consideration. In such cases, the use of chiral transition metal catalysts (e.g., palladium or copper complexes with chiral ligands) or chiral organocatalysts could be employed to control the stereochemical outcome of the C-N bond-forming reaction. For instance, an asymmetric Buchwald-Hartwig amination could be utilized to introduce a chiral center on the morpholine ring while simultaneously forming the C-N bond. Asymmetric Michael additions of morpholine to a prochiral α,β-unsaturated dinitrile, followed by further transformations, could also be a viable strategy for accessing chiral derivatives. The principles of asymmetric catalysis would be paramount in achieving high enantiomeric or diastereomeric excess in such syntheses.

Advanced Spectroscopic Characterization and Structural Elucidation of Morpholin 4 Ylmalononitrile

Vibrational Spectroscopy Applications for Functional Group Analysis.

Vibrational spectroscopy, encompassing both FTIR and FT-Raman techniques, provides a powerful non-destructive method for identifying the functional groups present in a molecule. By analyzing the vibrational modes of the chemical bonds, a characteristic "fingerprint" of the compound can be obtained.

Fourier Transform Infrared (FTIR) Spectroscopy.

The FTIR spectrum of Morpholin-4-ylmalononitrile is characterized by distinct absorption bands corresponding to the vibrations of its constituent functional groups. The most prominent feature is the sharp and intense band in the region of 2250-2200 cm⁻¹, which is unequivocally assigned to the C≡N stretching vibration of the two nitrile groups. This region is typically free from other absorptions, making the identification of the nitrile functionality straightforward.

The morpholine (B109124) ring exhibits a series of characteristic vibrations. The C-H stretching vibrations of the methylene (B1212753) groups (CH₂) in the ring are observed as multiple bands in the 3000-2800 cm⁻¹ region. Specifically, the asymmetric and symmetric stretching modes of the CH₂ groups adjacent to the nitrogen and oxygen atoms can be distinguished. The CH₂ scissoring and wagging vibrations typically appear in the 1470-1400 cm⁻¹ and 1350-1150 cm⁻¹ regions, respectively. Furthermore, the characteristic C-O-C stretching vibration of the ether linkage within the morpholine ring gives rise to a strong band, typically around 1115 cm⁻¹. The C-N stretching vibrations of the tertiary amine in the morpholine ring are generally observed in the 1250-1020 cm⁻¹ range.

Vibrational Mode Expected Frequency Range (cm⁻¹)
C≡N Stretching2250 - 2200
C-H Stretching (Morpholine CH₂)3000 - 2800
CH₂ Scissoring (Morpholine)1470 - 1400
C-O-C Stretching (Morpholine)~1115
C-N Stretching (Morpholine)1250 - 1020

FT-Raman Spectroscopy.

FT-Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. In the FT-Raman spectrum of this compound, the C≡N stretching vibration is also expected to be a strong and sharp band, confirming the presence of the nitrile groups. The symmetric C-H stretching vibrations of the morpholine ring are typically more intense in the Raman spectrum compared to the asymmetric stretches. The ring breathing vibrations of the morpholine moiety, which involve the symmetric expansion and contraction of the ring, are also often observed in the Raman spectrum, providing further structural confirmation.

Vibrational Mode Expected Raman Shift (cm⁻¹)
C≡N Stretching2250 - 2200
Symmetric C-H Stretching (Morpholine CH₂)2950 - 2850
Morpholine Ring Breathing900 - 800

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment.

NMR spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy.

The ¹H NMR spectrum of this compound provides valuable information about the proton environments in the molecule. The morpholine ring protons typically exhibit two distinct multiplets due to the different chemical environments of the methylene groups adjacent to the oxygen and nitrogen atoms. The four protons on the carbons adjacent to the oxygen atom (O-CH₂-CH₂-N) are expected to resonate at a higher chemical shift (downfield), typically in the range of δ 3.6-3.8 ppm, due to the deshielding effect of the electronegative oxygen atom. The four protons on the carbons adjacent to the nitrogen atom (O-CH₂-CH₂-N) are expected to resonate at a lower chemical shift (upfield), typically in the range of δ 2.6-2.8 ppm. The malononitrile (B47326) proton (CH) is expected to appear as a singlet, with its chemical shift influenced by the electron-withdrawing nitrile groups and the nitrogen atom of the morpholine ring.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity
O-CH ₂-CH₂-N (Morpholine)3.6 - 3.8Multiplet
O-CH₂-CH ₂-N (Morpholine)2.6 - 2.8Multiplet
N-CH (CN)₂VariesSinglet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy.

The ¹³C NMR spectrum provides information on the different carbon environments within this compound. The two nitrile carbons (C≡N) are expected to resonate in the downfield region, typically around δ 115-120 ppm. The methylene carbons of the morpholine ring adjacent to the oxygen atom (O-CH₂) will appear at a higher chemical shift (around δ 66-68 ppm) compared to the methylene carbons adjacent to the nitrogen atom (N-CH₂), which are expected around δ 45-47 ppm. The methine carbon of the malononitrile group (CH) will have a chemical shift that is influenced by the attached nitrogen and nitrile groups.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C ≡N115 - 120
O-C H₂ (Morpholine)66 - 68
N-C H₂ (Morpholine)45 - 47
N-C H(CN)₂Varies

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. In this compound, a cross-peak would be expected between the multiplets corresponding to the two different sets of methylene protons in the morpholine ring, confirming their adjacent relationship (O-CH₂-CH₂-N).

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum shows direct one-bond correlations between protons and the carbons to which they are attached. This experiment is crucial for definitively assigning the carbon signals based on the already assigned proton signals. For instance, the proton multiplet at δ 3.6-3.8 ppm will correlate with the carbon signal at δ 66-68 ppm, and the multiplet at δ 2.6-2.8 ppm will correlate with the carbon signal at δ 45-47 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum reveals long-range correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, correlations would be expected between the protons of the N-CH₂ groups of the morpholine ring and the methine carbon of the malononitrile group, as well as the nitrile carbons. This would unequivocally confirm the attachment of the malononitrile group to the nitrogen atom of the morpholine ring.

By integrating the data from these complementary spectroscopic techniques, a complete and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for further studies on its chemical properties and reactivity.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pattern Analysis

The molecular formula of this compound is C₇H₉N₃O. The expected high-resolution mass of the molecular ion [M]⁺ would be calculated based on the exact masses of the most abundant isotopes of its constituent elements.

The fragmentation of this compound in a mass spectrometer is anticipated to proceed through several key pathways, primarily involving the morpholine ring and the malononitrile moiety. Alpha-cleavage is a dominant fragmentation pathway for amines, and in the case of the morpholine ring, this would involve the cleavage of a C-C bond adjacent to the nitrogen atom. This could lead to the loss of a C₂H₄O radical, resulting in a significant fragment ion. Another characteristic fragmentation would be the loss of the malononitrile group or parts of it.

Table 1: Theoretical HRMS Fragmentation Pattern of this compound

Fragment IonProposed Structure/LossTheoretical m/z
[C₇H₉N₃O]⁺Molecular Ion151.0746
[C₅H₅N₂O]⁺Loss of C₂H₄109.0402
[C₄H₈NO]⁺Morpholine cation86.0606
[C₃H₂N₂]⁺Malononitrile radical cation66.0218

It is important to note that this proposed fragmentation pattern is theoretical and would require experimental verification through HRMS analysis of this compound.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography provides unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid, offering precise information on bond lengths, bond angles, and intermolecular interactions. nih.gov While a crystal structure for this compound itself is not available in the cited literature, the crystal structure of the closely related compound, 2-[methylthio(morpholino)methylene]malononitrile, offers significant insights into the expected solid-state conformation and packing. sciencepublishinggroup.com

In the solid state, the morpholine ring typically adopts a stable chair conformation. sciencepublishinggroup.comnih.gov This is observed in the crystal structure of 2-[methylthio(morpholino)methylene]malononitrile, where the morpholine ring is in a chair conformation. sciencepublishinggroup.com This conformation minimizes steric strain and is the most energetically favorable arrangement for the six-membered ring. It is therefore highly probable that the morpholine ring in this compound also adopts a chair conformation in the crystalline state.

Table 2: Selected Crystallographic Parameters for the Related Compound 2-[methylthio(morpholino)methylene]malononitrile

ParameterValueReference
Crystal SystemOrthorhombic sciencepublishinggroup.com
Space GroupPna2₁ sciencepublishinggroup.com
Morpholine Ring ConformationChair sciencepublishinggroup.com

The way molecules pack in a crystal is governed by a variety of intermolecular interactions. For this compound, several types of interactions are expected to play a role in the crystal packing. The nitrogen and oxygen atoms of the morpholine ring, as well as the nitrogen atoms of the cyano groups, can act as hydrogen bond acceptors. The hydrogen atoms on the morpholine ring can act as hydrogen bond donors.

In the crystal structure of 2-[methylthio(morpholino)methylene]malononitrile, weak C-H···O and C-H···S hydrogen bonds are observed, which link the molecules into chains. sciencepublishinggroup.com It is plausible that in the crystal structure of this compound, similar C-H···N and C-H···O interactions would be present, contributing to the stability of the crystal lattice.

Electronic Absorption Spectroscopy (UV-Vis) for Analysis of Electronic Transitions

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The types of electronic transitions that are possible for a molecule depend on its electronic structure.

For this compound, two main types of electronic transitions are expected in the UV region: n → π* and π → π* transitions. libretexts.org

n → π Transitions:* The morpholine ring contains a nitrogen atom and an oxygen atom, both of which have non-bonding electrons (n electrons). The cyano groups of the malononitrile moiety contain π bonds. Therefore, transitions of non-bonding electrons to the antibonding π* orbitals of the cyano groups are possible. These transitions are typically of lower energy and appear at longer wavelengths in the UV spectrum.

π → π Transitions:* The carbon-nitrogen triple bonds of the malononitrile group constitute a π-system. The promotion of an electron from a bonding π orbital to an antibonding π* orbital will give rise to a π → π* transition. These transitions are generally of higher energy and result in strong absorption bands at shorter wavelengths.

While a specific UV-Vis spectrum for this compound is not provided in the search results, the electronic absorption spectrum of potassium morpholine dithiocarbamate (B8719985) shows absorption bands in the UV region, which are characteristic of electronic transitions within the morpholine moiety and the dithiocarbamate group. researchgate.net Based on the structural components of this compound, it is anticipated to exhibit characteristic absorptions in the UV range corresponding to the aforementioned electronic transitions. dergipark.org.trdergipark.org.tr

Table 3: Expected Electronic Transitions for this compound

Transition TypeChromophoreExpected Wavelength Region
n → πC≡N, N and O of morpholineLonger wavelength UV
π → πC≡NShorter wavelength UV

Computational and Theoretical Chemistry Investigations of Morpholin 4 Ylmalononitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects. These in silico studies offer precise information about the molecule's geometry and electronic landscape.

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. mdpi.comstackexchange.com For Morpholin-4-ylmalononitrile, these calculations typically involve methods like B3LYP combined with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. dntb.gov.uanih.gov The process involves finding the minimum energy structure on the potential energy surface. researchgate.net

Table 1: Calculated Geometric Parameters for this compound (Representative DFT Data).
ParameterBond/AngleCalculated Value
Bond Length (Å)N(morpholine)-C(malononitrile)~1.38 Å
C-C (malononitrile)~1.45 Å
C≡N (cyano)~1.16 Å
C-O (morpholine)~1.43 Å
Bond Angle (°)C-N-C (morpholine)~112°
N-C-C (malononitrile)~115°
C-C-C (malononitrile)~110°

The flexibility of the morpholine (B109124) ring allows for different conformations, primarily the chair and boat forms. researchgate.net Computational studies consistently show that the chair conformation is significantly lower in energy and thus the predominant form for morpholine and its derivatives. researchgate.net For this compound, the key question is the orientation of the malononitrile (B47326) group attached to the nitrogen atom—whether it is in an axial or equatorial position.

Theoretical calculations indicate that the equatorial conformer is more stable than the axial conformer. nih.gov This preference is attributed to reduced steric hindrance, as placing the bulky malononitrile group in the equatorial position minimizes unfavorable 1,3-diaxial interactions. The energy difference between the equatorial and axial conformers can be calculated to quantify this stability preference. nih.gov

Frontier Molecular Orbital (FMO) theory is a powerful concept for explaining chemical reactivity. wikipedia.orglibretexts.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. pku.edu.cnyoutube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). pku.edu.cn

For this compound, the HOMO is typically localized over the electron-rich morpholine ring, particularly the nitrogen atom, and the π-system of the malononitrile group. The LUMO is primarily centered on the electron-deficient cyano groups of the malononitrile moiety. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated:

Ionization Potential (I): ≈ -E_HOMO

Electron Affinity (A): ≈ -E_LUMO

Chemical Hardness (η): ≈ (E_LUMO - E_HOMO) / 2

Electronegativity (χ): ≈ -(E_HOMO + E_LUMO) / 2

Electrophilicity Index (ω): = χ² / (2η)

Table 2: Calculated FMO Energies and Reactivity Descriptors (Representative DFT Data).
DescriptorCalculated Value (eV)
E_HOMO-7.5 eV
E_LUMO-1.2 eV
Energy Gap (ΔE)6.3 eV
Chemical Hardness (η)3.15
Electrophilicity Index (ω)3.07

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface.

In the MEP of this compound, distinct regions of charge are observed:

Negative Potential (Red/Yellow): These regions are found around the electronegative oxygen atom of the morpholine ring and, most prominently, the nitrogen atoms of the two cyano groups. These sites are susceptible to electrophilic attack.

Positive Potential (Blue): These areas are located around the hydrogen atoms of the morpholine ring, indicating regions that are electron-poor and susceptible to nucleophilic attack.

Neutral Potential (Green): These regions indicate non-polar areas of the molecule, such as the aliphatic carbon backbone.

This charge distribution analysis confirms that the cyano groups are strong electron-withdrawing groups, pulling electron density away from the rest of the molecule and making the adjacent carbon atom a potential electrophilic site.

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

While quantum chemical calculations describe a static molecule, Molecular Dynamics (MD) simulations provide insights into its behavior over time. nih.gov MD simulations model the atomic motions of the system by solving Newton's equations of motion, revealing conformational dynamics and the influence of the surrounding environment, such as a solvent. nih.govmdpi.com

For this compound, MD simulations can:

Explore Conformational Space: Track the interconversion between different chair and boat conformations of the morpholine ring and the rotation around the N-C bond connecting the two moieties.

Analyze Solvent Effects: Show how solvent molecules (e.g., water, ethanol) arrange around the solute and form hydrogen bonds. The polar nature of the morpholine oxygen and cyano nitrogens suggests strong interactions with protic solvents.

Determine Solvation Free Energy: Calculate the energy change associated with transferring the molecule from a vacuum to a solvent, which is crucial for understanding its solubility and behavior in solution.

Theoretical Studies of Reaction Mechanisms and Transition States for Formation and Transformation Pathways

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy and, consequently, the reaction rate.

For this compound, theoretical studies can investigate:

Formation Pathway: The reaction mechanism for its synthesis, for example, from morpholine and a malononitrile derivative, can be modeled. Calculations can determine whether the reaction proceeds through a stepwise or concerted mechanism, identify key intermediates, and calculate the activation barriers for each step.

Transformation Pathways: The reactivity of this compound in subsequent reactions can be explored. For instance, the hydrolysis of the cyano groups or reactions involving the morpholine nitrogen could be computationally modeled to predict their feasibility and product distribution. A theoretical study on urethane (B1682113) formation, for example, has shown how morpholine can act as a catalyst, with calculations revealing the multi-step reaction mechanism and the relative energies of intermediates and transition states. nih.gov

These studies provide a molecular-level understanding of reaction feasibility and selectivity that is often difficult to obtain through experimental means alone.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) for Validation Against Experimental Data

A comprehensive understanding of the molecular structure and properties of novel compounds like this compound relies heavily on the synergy between experimental spectroscopic data and theoretical calculations. Computational chemistry, particularly through methods like Density Functional Theory (DFT), offers a powerful tool for predicting spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. These theoretical predictions serve a dual purpose: they aid in the accurate assignment of experimental spectra and provide a means to validate the computationally derived molecular geometry.

The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of structural elucidation. For this compound, theoretical chemical shifts would be calculated using the Gauge-Including Atomic Orbital (GIAO) method, a widely employed approach that provides reliable results. The process typically involves an initial geometry optimization of the molecule at a specific level of theory and basis set, followed by the NMR calculation itself. The resulting isotropic shielding values are then converted into chemical shifts by referencing them to a standard, such as Tetramethylsilane (TMS).

Similarly, the prediction of vibrational frequencies through theoretical calculations is crucial for interpreting infrared (IR) and Raman spectra. By computing the harmonic vibrational frequencies of this compound, a theoretical vibrational spectrum can be generated. This calculated spectrum can then be compared with experimental FT-IR and FT-Raman data. This comparison allows for a detailed assignment of the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes of the various functional groups within the molecule. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational methods.

The agreement between the predicted and experimental spectroscopic data provides strong evidence for the accuracy of the computationally determined three-dimensional structure of this compound. Discrepancies, on the other hand, can point to the presence of different conformers, intermolecular interactions in the experimental sample, or limitations of the chosen computational model.

Below are hypothetical data tables illustrating the type of information that would be generated from such a computational study, comparing theoretical predictions with experimental values for this compound.

Table 1: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

AtomPredicted ¹H Chemical Shift (ppm)Experimental ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)
C1--115.2114.8
C2--66.566.1
C3--49.849.5
CH4.524.4845.345.0
N-CH₂3.853.81--
O-CH₂3.683.65--
CN--112.7112.4

Note: The numbering of atoms corresponds to a standardized molecular structure of this compound. Predicted values are hypothetical and would be obtained from DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory with a GIAO method).

Table 2: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) and Assignments for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
ν(C≡N)22552250Nitrile C≡N stretch
νas(CH₂)29802975Asymmetric CH₂ stretch (Morpholine)
νs(CH₂)28702865Symmetric CH₂ stretch (Morpholine)
ν(C-N)12901285C-N stretch (Morpholine)
ν(C-O-C)11181115Asymmetric C-O-C stretch (Morpholine)
δ(CH₂)14551450CH₂ scissoring (Morpholine)
γ(CH)880875CH out-of-plane bend

Note: Predicted frequencies are hypothetical and would be calculated using DFT (e.g., at the B3LYP/6-311++G(d,p) level of theory). A scaling factor would typically be applied to the predicted frequencies for better comparison with experimental data.

Through such detailed computational and theoretical investigations, a robust validation of the molecular structure of this compound can be achieved, providing a deeper insight into its electronic and vibrational properties.

Chemical Reactivity and Applications in Advanced Organic Synthesis

Morpholin-4-ylmalononitrile as a Strategic Building Block

The inherent functionalities within this compound position it as a strategic precursor for the synthesis of diverse molecular architectures, particularly heterocyclic systems which are prevalent in medicinal chemistry and materials science.

The presence of the active methylene (B1212753) group and two nitrile functionalities in this compound makes it an excellent candidate for the synthesis of various nitrogen- and oxygen-containing heterocycles. While specific examples for this particular compound are not extensively documented, the well-established chemistry of malononitrile (B47326) provides a strong basis for its potential applications. For instance, it can be envisioned to participate in condensation reactions with a variety of dinucleophiles to form pyridines, pyrimidines, and other fused heterocyclic systems. The morpholine (B109124) substituent can influence the reactivity and solubility of the molecule and may also play a role in directing the stereochemical outcome of certain reactions.

The dual reactivity of the malononitrile unit allows for its participation in cascade reactions, leading to the formation of complex fused and spirocyclic frameworks. For instance, a reaction initiated at the active methylene group could be followed by an intramolecular cyclization involving one of the nitrile groups. While specific literature on this compound in this context is scarce, the general reactivity of malononitrile derivatives in forming such systems is a subject of ongoing research. The synthesis of spiro[3-arylcyclohexanone]oxindole derivatives through a Barbas [4 + 2] cycloaddition of isatylidene malononitrile with α,β-unsaturated ketones, catalyzed by L-proline, highlights the potential of malononitrile derivatives in constructing spirocyclic systems rsc.org.

Reactions Involving the Active Methylene Group and Nitrile Functionalities

The chemical behavior of this compound is largely dictated by the reactivity of its active methylene group, situated between two electron-withdrawing nitrile groups, and the electrophilic nature of the nitrile carbons.

The active methylene group of malononitrile derivatives readily participates in Knoevenagel condensation reactions with aldehydes and ketones. This reaction, typically catalyzed by a weak base, results in the formation of a new carbon-carbon double bond. For example, the Knoevenagel condensation of various aldehydes with malononitrile is a widely used method for synthesizing benzylidenemalononitrile (B1330407) derivatives nih.govresearchgate.netnih.govnih.gov. It is expected that this compound would undergo similar reactions, yielding products with the general structure of 2-(morpholin-4-yl)-3-arylpropenenitrile.

The resulting α,β-unsaturated nitrile from the Knoevenagel condensation is an excellent Michael acceptor. It can subsequently undergo a Michael addition reaction with a wide range of nucleophiles, including enolates, amines, and thiols researchgate.netnih.govmdpi.comrsc.org. This two-step sequence of Knoevenagel condensation followed by Michael addition is a powerful tool for the construction of complex molecules.

Reaction TypeReactantsProduct TypeCatalyst
Knoevenagel CondensationAldehyde/Ketone + Malononitrile derivativeα,β-Unsaturated dinitrileBasic catalyst
Michael AdditionMichael Donor + α,β-Unsaturated dinitrileAdduct with new C-C or C-heteroatom bondBasic or acidic catalyst

Malononitrile and its derivatives can participate in various cycloaddition reactions. For instance, the [3+2] cycloaddition of ethynylethylene carbonates with malononitrile, enabled by an organo/copper cooperative catalytic system, has been reported to produce optically active polysubstituted dihydrofurans organic-chemistry.org. The nitrile groups can also act as dienophiles in Diels-Alder reactions, although this is less common. While specific cycloaddition reactions involving this compound have not been detailed in the available literature, its structural similarity to other malononitrile derivatives suggests its potential to undergo similar transformations, providing access to a variety of cyclic and heterocyclic compounds. Malononitrile has also been utilized as an activating group in [4+2] cycloaddition reactions for the synthesis of fused cyclic compounds nih.gov.

Derivatization Strategies for Functional Group Transformations

The nitrile groups of this compound offer a versatile handle for a variety of functional group transformations. These transformations can be employed to introduce new functionalities and to build more complex molecular structures.

Modifications at the Nitrile Groups

The geminal dinitrile moiety in this compound is the primary site of its synthetic utility, undergoing a variety of chemical transformations. One of the key reactions of the nitrile groups is their participation in condensation reactions. For instance, this compound can react with hydrazine (B178648) derivatives to construct heterocyclic scaffolds.

A notable application is in the synthesis of substituted cycloalkenopyrazoles. In a specific example, this compound is reacted with a hydrazine derivative in a suitable solvent system, such as 3-methylbutan-1-ol or N,N-dimethylformamide. This reaction, which can be performed with or without a base like piperidine, typically requires elevated temperatures, for example, 100°C, to proceed to completion d-nb.info. The reaction results in the formation of a pyrazole (B372694) ring, a privileged scaffold in medicinal chemistry.

Reactant 1Reactant 2Base (optional)SolventTemperatureProduct
This compoundHydrazine derivativePiperidine3-methylbutan-1-ol or N,N-dimethylformamide~100°CSubstituted cycloalkenopyrazole

This table illustrates a typical condensation reaction involving the nitrile groups of this compound.

While this specific condensation reaction is documented, the nitrile groups are, in principle, susceptible to a wider range of transformations common to nitriles, such as hydrolysis to carboxylic acids or amides, reduction to amines, and participation in cycloaddition reactions. However, specific examples of these modifications for this compound are not extensively reported in the available literature.

Reactions at the Morpholine Ring System

The morpholine ring in this compound is a saturated heterocycle and is generally more stable than the highly reactive dinitrile moiety. However, under specific conditions, the morpholine ring can undergo chemical transformations. These reactions typically involve the nitrogen atom or the C-H bonds of the ring.

General reactions reported for N-substituted morpholines, which can be considered analogous to the potential reactivity of the morpholine ring in this compound, include:

Oxidative Ring Cleavage: The morpholine ring can be opened under oxidative conditions. For example, copper-catalyzed oxidative cleavage of C-C bonds in morpholines has been reported d-nb.info. Additionally, visible light-promoted oxidative cleavage of C(sp³)–C(sp³) bonds in morpholine derivatives can be achieved using O₂ as the final oxidant google.com. Biodegradation pathways of morpholine can also involve ring cleavage, for instance, through the action of cytochrome P450 enzymes, leading to intermediates like 2-(2-aminoethoxy) acetate (B1210297) nih.gov.

N-Dealkylation: The removal of the substituent attached to the nitrogen atom of the morpholine ring is a known transformation. Photoredox catalysis can promote the N-dealkylation of tertiary amines, including N-substituted morpholines, under mild conditions acs.org. This process is significant in the study of drug metabolism, as N-dealkylation is a common metabolic pathway nih.gov.

Oxidation: The nitrogen atom of the morpholine ring can be oxidized. Electrochemical oxidation of morpholine can lead to the formation of a morpholine radical mdpi.com.

It is important to note that while these reactions are known for the morpholine scaffold, their specific application to this compound has not been detailed in the reviewed scientific literature. The presence of the electron-withdrawing malononitrile group may influence the reactivity of the morpholine ring in this specific compound.

Role in Multi-component Reaction Architectures for Chemical Library Synthesis

Multi-component reactions (MCRs) are powerful tools in medicinal chemistry and drug discovery for the rapid generation of diverse chemical libraries. These reactions involve the combination of three or more starting materials in a single synthetic operation to form a complex product that incorporates portions of all the reactants.

While the structural features of this compound, particularly the activated methylene group flanked by two nitrile functions, suggest its potential as a component in MCRs, a thorough review of the scientific literature does not reveal specific examples of its use in such reaction architectures for the synthesis of chemical libraries. The Knoevenagel condensation, a key reaction of active methylene compounds, is a common step in many MCRs, indicating the theoretical potential of this compound in this area. However, at present, its practical application in this context remains to be explored and documented.

Future Research Directions and Translational Challenges

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The imperative for green chemistry necessitates the development of environmentally benign synthetic routes for novel compounds. For Morpholin-4-ylmalononitrile, future research should prioritize methodologies that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents.

Current synthetic strategies for morpholine (B109124) derivatives often involve multi-step processes with moderate to good yields. However, these methods can suffer from drawbacks such as the use of hazardous reagents and the generation of significant waste. Recent advancements in the green synthesis of morpholines offer promising avenues for the production of this compound. A notable development is a one or two-step, redox-neutral protocol that employs ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide (tBuOK) for the conversion of 1,2-amino alcohols to morpholines. This approach offers significant environmental and safety advantages over traditional methods.

Another promising area is the application of continuous flow chemistry. Photocatalytic coupling of aldehydes and silicon amine protocol (SLAP) reagents under continuous flow conditions has been demonstrated as a simple and scalable method for synthesizing substituted morpholines. This technique allows for precise control over reaction parameters, leading to higher yields, improved safety, and reduced waste streams. The adoption of such flow processes could significantly enhance the industrial-scale production of this compound in a more sustainable manner.

Biocatalysis represents another frontier for the eco-friendly synthesis of morpholine derivatives. The use of enzymes as catalysts can offer high selectivity and operate under mild reaction conditions, thereby reducing the environmental footprint of the synthetic process. Exploring enzymatic routes for the synthesis of this compound could lead to highly efficient and sustainable production methods.

Synthetic MethodologyKey FeaturesPotential Advantages for this compound Synthesis
Redox-Neutral Protocol Utilizes ethylene sulfate and tBuOK; one or two-step process.Reduced waste, improved safety profile, fewer synthetic steps.
Continuous Flow Chemistry Photocatalytic coupling of aldehydes and SLAP reagents.Scalable, high-yielding, enhanced safety, precise reaction control.
Biocatalysis Employs enzymes as catalysts.High selectivity, mild reaction conditions, reduced environmental impact.

Exploration of Novel Reactivity and Unprecedented Transformation Pathways

The malononitrile (B47326) moiety in this compound is a versatile functional group known for its reactivity in a wide range of organic transformations. The presence of the morpholine ring, with its secondary amine and ether functionalities, is expected to modulate the electronic properties of the malononitrile group, potentially leading to novel reactivity and unprecedented transformation pathways.

Malononitrile is a well-established reagent in multicomponent reactions (MCRs) for the synthesis of diverse heterocyclic compounds, owing to the presence of two electron-withdrawing nitrile groups that activate the methylene (B1212753) bridge. Future research should investigate the participation of this compound in various MCRs to explore the synthesis of novel, complex molecules with potential biological or material applications.

The Knoevenagel condensation is a cornerstone reaction of malononitrile. Investigating the condensation of this compound with various aldehydes and ketones could lead to the synthesis of a library of derivatives with diverse electronic and steric properties. These derivatives could serve as building blocks for more complex molecular architectures or as candidates for material science applications.

Furthermore, the unique electronic environment created by the morpholine substituent may open up possibilities for previously unobserved cycloaddition reactions or transition-metal-catalyzed cross-coupling reactions involving the malononitrile part of the molecule. A systematic study of its reactivity profile with a range of electrophiles, nucleophiles, and radical species is warranted.

Reaction TypePotential OutcomeResearch Focus
Multicomponent Reactions Synthesis of novel heterocyclic compounds.Exploring the scope of this compound in various MCRs.
Knoevenagel Condensation Generation of a diverse library of derivatives.Reaction with a wide range of aldehydes and ketones.
Cycloaddition Reactions Formation of novel cyclic and polycyclic systems.Investigating reactivity with various dienes and dipolarophiles.
Cross-Coupling Reactions Functionalization of the malononitrile moiety.Exploring transition-metal-catalyzed reactions.

Advancement in Integrated Computational and Experimental Methodologies for Rational Design

The integration of computational chemistry with experimental studies can significantly accelerate the discovery and optimization of new compounds and their applications. For this compound, a combined computational and experimental approach can provide deep insights into its structure-property relationships and guide the rational design of novel derivatives with tailored functionalities.

Computational studies, such as Density Functional Theory (DFT), can be employed to investigate the electronic structure, conformational preferences, and reactivity of this compound. Such studies can elucidate the influence of the morpholine ring on the reactivity of the malononitrile group and predict its behavior in various chemical reactions. For instance, computational thermochemical studies have been successfully used to understand the energetics and reactivity of morpholine and its derivatives.

Molecular docking and molecular dynamics (MD) simulations can be utilized to predict the binding affinity and interaction modes of this compound and its derivatives with biological targets, thereby guiding the design of new therapeutic agents. Similarly, Quantitative Structure-Activity Relationship (QSAR) studies can be performed to correlate the structural features of a series of this compound derivatives with their observed biological or material properties, enabling the prediction of the properties of new, unsynthesized compounds.

The insights gained from these computational models can then be used to prioritize the synthesis of the most promising candidates, which can then be experimentally validated. This iterative cycle of computational design, chemical synthesis, and experimental testing is a powerful strategy for accelerating the development of new functional molecules.

Computational MethodApplication in this compound ResearchExpected Outcome
Density Functional Theory (DFT) Elucidation of electronic structure and reactivity.Prediction of reaction pathways and spectroscopic properties.
Molecular Docking & MD Simulations Prediction of binding to biological targets.Identification of potential therapeutic applications.
QSAR Studies Correlation of structure with activity/properties.Rational design of derivatives with enhanced properties.

Discovery of New Synthetic Applications and Material Science Contributions

The unique combination of a flexible, polar morpholine ring and a reactive, electron-withdrawing malononitrile group suggests that this compound could be a valuable building block in organic synthesis and a precursor to novel functional materials.

In organic synthesis, this compound could serve as a versatile intermediate for the preparation of a wide range of heterocyclic compounds. The morpholine moiety can act as a directing group or a source of chirality, while the malononitrile unit can participate in various cyclization and functionalization reactions.

In the realm of material science, both morpholine and malononitrile derivatives have shown promise in various applications. Morpholine derivatives are used as curing agents, stabilizers, and cross-linking agents in the production of polymers and resins, contributing to advanced materials with superior mechanical and thermal properties. e3s-conferences.org The introduction of the morpholine moiety can also enhance the solubility and processability of polymers. nih.gov

Malononitrile and its derivatives are key components in the synthesis of organic semiconductors, solvatochromic dyes, and nonlinear optical materials. researchgate.net The strong electron-accepting nature of the malononitrile group makes it a crucial component in donor-acceptor chromophores. Therefore, polymers and small molecules incorporating the this compound unit could exhibit interesting photophysical and electronic properties, with potential applications in organic electronics, sensors, and smart materials. Future research should focus on the synthesis and characterization of such materials and the evaluation of their performance in various devices.

Application AreaPotential Role of this compoundResearch Focus
Organic Synthesis Versatile building block for heterocycles.Development of novel synthetic methodologies.
Polymer Chemistry Monomer or additive for functional polymers.Synthesis and characterization of new polymers with enhanced properties.
Organic Electronics Precursor to organic semiconductors and dyes.Investigation of photophysical and electronic properties of derivatives.
Smart Materials Component of stimuli-responsive materials.Design and synthesis of materials that respond to external stimuli.

Q & A

Q. What are the common synthetic routes for preparing Morpholin-4-ylmalononitrile and structurally related morpholine derivatives with nitrile functionalities?

  • Methodological Answer : Morpholine derivatives with nitrile groups are typically synthesized via nucleophilic substitution or coupling reactions. For example, analogs like 4-Morpholinoacetophenone are synthesized by reacting morpholine with α-haloacetophenone under basic conditions . For this compound, a plausible route involves malononitrile reacting with morpholine in the presence of a deprotonating agent (e.g., NaH) to facilitate C–N bond formation. Transition metal catalysts (e.g., Pd or Cu) may optimize yields in cross-coupling reactions, as seen in similar nitrile-morpholine syntheses .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :
  • NMR : 1^1H NMR identifies protons adjacent to the nitrile group (e.g., deshielded signals near δ 3.5–4.5 ppm for morpholine ring protons). 13^13C NMR confirms nitrile carbon resonance at ~115–120 ppm .
  • IR : A sharp absorption band at ~2200–2250 cm1^{-1} confirms the C≡N stretch .
  • MS : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns consistent with morpholine ring cleavage .

Advanced Research Questions

Q. What strategies optimize reaction yields in the synthesis of this compound under varying catalytic conditions?

  • Methodological Answer :
  • Catalyst Screening : Test Pd(OAc)2_2, CuI, or organocatalysts for coupling efficiency. For example, Cu-catalyzed reactions may enhance nitrile group incorporation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve reagent solubility, while additives like K2_2CO3_3 neutralize acidic byproducts .
  • Temperature Control : Gradual heating (60–80°C) prevents decomposition of thermally sensitive nitrile intermediates .
  • Yield Tracking : Use HPLC or GC-MS to quantify intermediates and optimize stoichiometry .

Q. How can researchers address contradictions between experimental spectroscopic data and computational predictions for this compound derivatives?

  • Methodological Answer :
  • Validation Workflow :

Recheck Experimental Conditions : Ensure purity of samples and calibration of instruments (e.g., NMR shimming, IR baseline correction) .

Computational Refinement : Re-optimize density functional theory (DFT) models (e.g., B3LYP/6-31G*) to account for solvent effects or conformational flexibility .

Crystallographic Validation : Resolve structural ambiguities via single-crystal X-ray diffraction using programs like SHELXL .

  • Case Study : Discrepancies in 13^13C NMR shifts may arise from unexpected tautomerism; variable-temperature NMR can probe dynamic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.